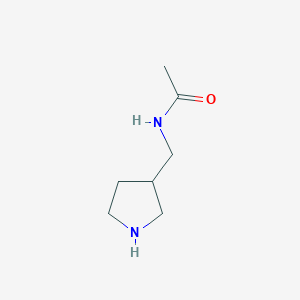

N-Pyrrolidin-3-ylmethyl-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(pyrrolidin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-5-7-2-3-8-4-7/h7-8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAWFOYVSBYVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of N Pyrrolidin 3 Ylmethyl Acetamide

Stereocontrolled Synthesis of the Pyrrolidine (B122466) Core of N-Pyrrolidin-3-ylmethyl-acetamide

The synthesis of the pyrrolidine core with specific stereochemistry at the C3 position is a critical aspect of preparing enantiomerically pure this compound. Methodologies often begin with either chiral starting materials or employ asymmetric catalytic reactions. nih.govnih.gov

The construction of chiral pyrrolidine derivatives is frequently achieved through several established strategies. A common approach involves utilizing the "chiral pool," where readily available, enantiomerically pure natural products like proline and 4-hydroxyproline (B1632879) serve as starting materials. nih.gov These precursors already contain the desired pyrrolidine skeleton with defined stereocenters, which can be chemically modified to introduce the required substituents.

Another powerful method is the 1,3-dipolar cycloaddition reaction between azomethine ylides and various alkenes. nih.gov This method constructs the five-membered ring and can establish multiple stereocenters simultaneously. The use of chiral ligands or auxiliaries can render these cycloadditions highly enantioselective. rsc.org Furthermore, catalytic asymmetric hydrogenation of pyrrole (B145914) or dihydropyrrole precursors using chiral transition metal complexes (e.g., involving Ruthenium or Iridium) is an effective route to enantioenriched pyrrolidines. rsc.orgorganic-chemistry.org Asymmetric desymmetrization of meso-substrates, such as N-protected 2,5-dihydro-1H-pyrroles, via reactions like the Heck-Matsuda reaction, also provides access to chiral 4-substituted pyrrolinones, which are direct precursors to 3-substituted pyrrolidines. beilstein-journals.org

Specific enantioselective routes are employed to generate the immediate precursors for this compound, namely chiral (pyrrolidin-3-yl)methanamine. One notable strategy involves the catalytic asymmetric hydrogenation of a β-keto-γ-lactam. For instance, a ruthenium complex with a chiral phosphine (B1218219) ligand like DM-SEGPHOS can reduce a β-ketopyrrolidinone to the corresponding β-hydroxylactam with excellent diastereoselectivity and enantioselectivity (de 98%, ee >99%). researchgate.net This hydroxyl group can then be converted into a leaving group and displaced with an azide, followed by reduction to the amine, or directly displaced via an SN2 reaction with an appropriate nitrogen nucleophile to install the aminomethyl side chain with inversion of configuration. researchgate.net

Another approach involves the cyclization of acyclic precursors. For example, an enantioselective nitro-Mannich reaction can be followed by a reductive cyclization to form the pyrrolidinone ring with three contiguous stereocenters controlled in a diastereoselective manner. ucl.ac.uk Subsequent reduction of the lactam and functional group manipulations yield the desired chiral pyrrolidine-3-ylmethanamine precursor.

Regioselective Amide Bond Formation in this compound Synthesis

The final step in the synthesis of the title compound is the formation of the acetamide (B32628) group. This requires the selective acylation of the primary amine of (pyrrolidin-3-yl)methanamine.

The N-acylation of (pyrrolidin-3-yl)methanamine with acetic acid or its derivatives is a standard amide bond formation reaction. To achieve high yields and avoid side reactions, especially when dealing with valuable chiral materials, coupling reagents are widely used. researchgate.net These reagents activate the carboxylic acid (acetic acid), making it more susceptible to nucleophilic attack by the primary amine.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. iris-biotech.debachem.com Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic choices. iris-biotech.deglobalresearchonline.net They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure®) to suppress racemization and improve efficiency. bachem.com Phosphonium reagents such as PyBOP and uronium reagents like HATU and COMU® are highly efficient and are standards in modern peptide synthesis, applicable to general amide bond formation. iris-biotech.deglobalresearchonline.net The choice of reagent and conditions (solvent, base, temperature) depends on the specific substrate and desired purity. For the synthesis of this compound, a typical procedure would involve reacting the chiral (pyrrolidin-3-yl)methanamine precursor with acetic acid in the presence of a coupling agent like EDC and a base such as N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (B109758) (DCM). researchgate.netglobalresearchonline.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation | Notes |

|---|---|---|---|

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproducts, easy removal. globalresearchonline.net |

| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Liquid, easy to handle; byproduct is soluble. bachem.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP® | High reactivity; avoids formation of toxic HMPA. globalresearchonline.net |

| Uronium Salts | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Very efficient, especially for difficult couplings. bachem.com |

This compound possesses two nitrogen atoms: a secondary amine within the pyrrolidine ring and a secondary amide nitrogen. These two functional groups exhibit different reactivity, allowing for chemoselective functionalization. The pyrrolidine nitrogen is significantly more nucleophilic and basic than the amide nitrogen. The lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it much less reactive towards electrophiles.

This difference in reactivity is exploited in subsequent synthetic steps where this compound is used as a building block. For instance, the pyrrolidine nitrogen can undergo selective N-arylation via a nucleophilic aromatic substitution (SNAr) reaction with an electron-deficient aromatic ring, leaving the acetamide group untouched. nih.govacs.org This chemoselectivity is fundamental to its utility as a scaffold, enabling the specific attachment of the pyrrolidine moiety to a larger molecular framework without the need for protecting the amide group.

Derivatization and Scaffold Functionalization Approaches

The true utility of this compound is realized in its role as a versatile scaffold for building more elaborate molecules, particularly in drug discovery. nih.gov The functional groups—the secondary amine and the acetamide side chain—provide handles for diversification.

Substituent Variation at the Pyrrolidine Ring (C-2, C-3, C-4, C-5)

Introducing substituents onto the carbon framework of the pyrrolidine ring is a powerful strategy for exploring the chemical space around the core molecule. These modifications can create new stereocenters and significantly influence the molecule's conformation and interaction with biological targets.

Synthesizing substituted this compound analogues often begins with appropriately functionalized pyrrolidine precursors. Asymmetric synthesis of 2-substituted pyrrolidines is of significant interest. One established method involves the deprotonation of N-Boc-pyrrolidine at the α-position using sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand like (-)-sparteine, followed by reaction with an electrophile. While this modifies the C-2 position, similar strategies can be envisioned for other positions, depending on the starting material.

For instance, the synthesis of polysubstituted pyrrolidines can be achieved from α-aminonitriles and α,β-unsaturated carbonyl compounds. thieme-connect.com This method involves a Michael addition followed by a reductive cyclization, allowing for the introduction of substituents at various ring positions in a controlled manner. thieme-connect.com While not a direct modification of this compound, it represents a fundamental approach to building the substituted pyrrolidine core required for synthesizing complex analogues.

The development of pyrrolidine derivatives as α-mannosidase inhibitors also showcases methods for ring functionalization. The synthesis of (2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol derivatives from precursors like D-(-)-phenyl glycinol demonstrates how highly functionalized pyrrolidine rings can be constructed and subsequently elaborated. researchgate.net

The table below outlines general strategies for achieving substituent variation on the pyrrolidine ring.

| Strategy | Description | Key Intermediates | Potential Substituents | Ref |

| Asymmetric Deprotonation-Alkylation | Chiral ligand-mediated deprotonation of N-protected pyrrolidine followed by electrophilic trapping. | N-Boc-pyrrolidine | Alkyl, Aryl groups | |

| Michael Addition/Cyclization | 1,4-addition of an α-aminocarbanion equivalent to an α,β-unsaturated carbonyl, followed by reductive cyclization. | α-Aminonitriles | Alkyl, Aryl, Cyano groups | thieme-connect.com |

| Use of Chiral Precursors | Synthesis starting from chiral building blocks like amino acids or tartaric acid. | Phenyl glycinol, Tartaric acid | Hydroxyl, Amino groups | researchgate.net |

Structural Elaboration of the Acetamide Side Chain

The acetamide side chain (-CH₂-NH-CO-CH₃) offers multiple points for modification. The acetyl group can be replaced with other acyl groups, and the amide N-H can be substituted.

A straightforward method for varying the acyl group is to start with the parent amine, 3-(aminomethyl)pyrrolidine, and react it with different acylating agents. The coupling reaction between a carboxylic acid and the amine is a fundamental transformation in organic synthesis. This can be achieved using various coupling reagents (e.g., DCC, EDC, HATU) or by converting the carboxylic acid to a more reactive species like an acid chloride. sapub.org For example, N-substituted acetamide derivatives have been synthesized by treating an acid with thionyl chloride (SOCl₂) to form the acid chloride, which then reacts with the desired amine. sapub.org

Alternatively, the acetamide itself can be chemically transformed. The amide carbonyl group has a strong basic character and can participate in complex formation. asianpubs.org While hydrolysis of the amide bond is possible, more synthetically useful transformations involve the generation of dianions. A procedure for the preparation and carbonyl condensation of acetamide dianions has been reported for N-monoalkyl acetamides. tandfonline.com This involves treating the N-alkylacetamide with two equivalents of butyllithium (B86547) to deprotonate both the nitrogen and the α-carbon. The resulting dianion can then react with electrophiles, such as aldehydes, at the α-carbon, allowing for the elongation of the carbon chain adjacent to the carbonyl group. tandfonline.com

| Modification Site | Reaction Type | Reagents | Resulting Structure | Ref |

| Acyl Group | Acylation | R-COCl or R-COOH + Coupling Agent | N-Pyrrolidin-3-ylmethyl-alkanamide | sapub.org |

| α-Carbon | Dianion Alkylation | 1. 2 equiv. n-BuLi, 2. Electrophile (e.g., R-CHO) | Elaboration of the acetyl group | tandfonline.com |

| Amide N-H | N-Alkylation/Arylation | Alkyl/Aryl Halide + Base | N-Substituted Acetamide |

Tandem Reactions and One-Pot Synthetic Strategies for Analogues

Tandem and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation. Several such strategies have been developed for the synthesis of substituted pyrrolidines, which are directly applicable to the generation of analogues of this compound.

A one-pot nitro-Mannich/hydroamination cascade reaction has been reported for the diastereoselective synthesis of substituted pyrrolidines. nih.gov This process, using a combination of base and gold(I) catalysis, assembles the pyrrolidine ring with three stereocentres in high yields from simple precursors. nih.gov Another powerful method involves a three-component reaction between cyclopropyl (B3062369) ketones, aldehydes, and amines, promoted by a metal iodide, to furnish substituted pyrrolidine derivatives. acs.org

Tandem reactions that form the pyrrolidine ring have also been developed. One such sequence involves a tandem dehydrative coupling of halogenated secondary amides with alkenes, followed by a sodium borohydride (B1222165) reduction-triggered tandem cyclization. rsc.org This approach streamlines the construction of the core N-heterocycle. Similarly, a tandem nucleophilic substitution/Brook rearrangement/radical oxygenation sequence has been used to prepare α,γ-dioxygenated N-allylamides, which can then be cyclized to form functionalized γ-lactams (pyrrolidinones), key precursors to pyrrolidines. beilstein-journals.org

The annulation of primary amines with halo-2-alkenyl esters or amides provides a single-step route to α-substituted pyrrolidines via an N-alkylation followed by an intramolecular Michael addition. thieme-connect.com These efficient methods allow for the rapid assembly of complex pyrrolidine libraries from readily available starting materials, demonstrating the power of tandem strategies in medicinal chemistry and drug discovery. thieme-connect.comrsc.org

| Tandem/One-Pot Strategy | Key Transformations | Catalysts/Reagents | Product Complexity | Ref |

| Nitro-Mannich/Hydroamination Cascade | Nitro-Mannich reaction, Intramolecular hydroamination | Base, Gold(I) catalyst | Polysubstituted pyrrolidines with three stereocenters | nih.gov |

| Three-Component Reaction | Cyclopropyl ring opening, Imine formation, Cyclization | Metal Iodide | Substituted pyrrolidines | acs.org |

| Dehydrative Coupling/Reductive Cyclization | Dehydrative coupling, Tandem cyclization | Tf₂O, NaBH₄ | Substituted pyrrolidines and other N-heterocycles | rsc.org |

| N-Alkylation/Intramolecular Michael Addition | N-alkylation, Conjugate addition | Halo-2-alkenyl esters/amides | α-Substituted pyrrolidines | thieme-connect.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N Pyrrolidin 3 Ylmethyl Acetamide Derivatives

Elucidation of Pyrrolidine (B122466) Ring Conformation and Its Impact on Ligand-Target Interactions

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of many biologically active compounds due to its unique structural properties. nih.govresearchgate.net Unlike flat aromatic rings, its non-planar nature allows for a three-dimensional exploration of the chemical space, which is critical for precise interactions with biological targets. nih.govresearchgate.net The conformation of this ring and the stereochemistry of its substituents are determinant factors for binding affinity and selectivity.

Stereochemical Effects on Binding Affinity and Selectivity

The stereogenicity of the carbon atoms within the pyrrolidine ring is a crucial feature in drug design. nih.govresearchgate.net The spatial orientation of substituents can lead to vastly different biological profiles, as enantiomers and diastereomers often exhibit distinct binding modes to target proteins. nih.govresearchgate.net

Alterations in stereochemistry can switch a compound's activity from an agonist to an antagonist or significantly change its receptor selectivity. For example, in a series of κ-opioid receptor agonists, altering the stereochemistry of the parent compound U50,488 resulted in ligands with high affinity for σ-receptors. acs.org Similarly, SAR studies on pyrrolidine derivatives have shown that specific stereoisomers are essential for desired biological effects. The 3-R-methylpyrrolidine configuration can promote a pure estrogen receptor α (ERα) antagonist profile, which is beneficial for treating breast cancer, whereas the 3-S-methylpyrrolidine isomer may have different or less desirable activity. nih.gov

The introduction of chiral centers on the pyrrolidine ring can also guide selectivity toward specific enzyme isoforms, such as CK1 receptors. nih.gov This highlights how the precise three-dimensional arrangement of atoms, dictated by stereochemistry, is fundamental to achieving selective ligand-target interactions.

Table 1: Impact of Stereochemistry on Biological Activity of Pyrrolidine Derivatives

| Compound Series | Stereochemical Feature | Observed Biological Effect | Reference |

|---|---|---|---|

| Pyrrolidine Derivatives | 3-R-methylpyrrolidine vs. 3-S-methylpyrrolidine | 3-R configuration promotes pure ERα antagonism. | nih.gov |

| U50,488 Analogs | Alteration of stereochemistry | Shift in selectivity from κ-opioid receptors to σ-receptors. | acs.org |

| Pyrrolidine-based Ligands | Introduction of chiral pyrrolidine | Promotes selectivity towards CK1 receptors. | nih.gov |

Pseudorotation and 3D Conformational Space Exploration

Saturated five-membered rings like pyrrolidine are not planar but exist in a range of puckered conformations. This flexibility is described by the concept of pseudorotation, where the ring dynamically transitions between various "envelope" and "twist" forms with low energy barriers. nih.govresearchgate.net This intrinsic property allows the pyrrolidine scaffold to present its substituents in a wide array of three-dimensional orientations, enhancing its ability to explore and fit into diverse biological binding pockets. nih.gov

While conformationally flexible, the puckering of the pyrrolidine ring can be controlled or "locked" by the strategic placement of substituents. nih.gov Inductive and stereoelectronic effects from substituents influence the conformational equilibrium, favoring specific puckered states. nih.gov For instance, substituents at the C-4 position can stabilize either C-4-exo or C-4-endo envelope conformations. nih.govresearchgate.net This conformational control is a powerful tool in drug design, allowing medicinal chemists to fine-tune the 3D shape of a molecule to optimize its interaction with a specific biological target. nih.gov NMR studies on certain pyrrolidine derivatives have confirmed the existence of distinct and stable conformations in solution. researchgate.net

Influence of Acetamide (B32628) Linker Modifications on Biological Efficacy

Hydrogen Bonding Network Contributions of the Amide Moiety

The amide group is a key pharmacophoric feature due to its capacity for hydrogen bonding. nih.gov It contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). nih.govarchivepp.com These sites can form crucial interactions with amino acid residues in a protein's active site, such as serine or tryptophan, thereby anchoring the ligand and contributing significantly to binding affinity. archivepp.com

The resonance within the amide bond confers a planar and rigid character, which helps to properly orient the hydrogen-bonding groups for optimal interaction. nih.gov Theoretical studies and molecular docking simulations of various acetamide derivatives have repeatedly shown that the nitrogen atom of the acetamide moiety forms hydrogen bonds with key amino acids like Trp 387 and Ser 353 in the active site of enzymes like COX-II. archivepp.com The strength and geometry of this hydrogen bonding network are often pivotal for the compound's biological efficacy.

Bioisosteric Replacements of the Acetamide Group and their Functional Consequences

While the amide bond is vital for activity, it can also be a liability, being susceptible to hydrolysis by proteases, which can lead to poor metabolic stability. nih.govresearchgate.net A common strategy in medicinal chemistry is to replace the amide group with a bioisostere—a different functional group that retains the key physicochemical properties of the original group (e.g., size, shape, electronic distribution, and hydrogen bonding capacity) but offers improved stability or other pharmacokinetic properties. nih.gov

Several five-membered heterocyclic rings are effective bioisosteres for the amide bond.

1,2,3-Triazoles : The 1,4-disubstituted 1,2,3-triazole is an excellent mimic of a trans-amide bond. nih.gov It maintains similar planarity and dipole moment and provides hydrogen bond acceptors (the nitrogen atoms) without the labile N-H donor. nih.gov In several compound series, replacing an amide with a 1,2,3-triazole has led to analogs with improved potency and better pharmacological profiles. nih.gov

Oxadiazoles : Both 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) have been successfully used as amide surrogates. nih.gov In one study on CB₂ receptor ligands, replacement of an amide with these heterocycles yielded compounds with high affinity and acceptable physicochemical properties. nih.gov

The functional consequence of such a replacement depends heavily on the specific biological target and the surrounding molecular framework. The choice of bioisostere must be carefully considered to preserve the necessary binding interactions while enhancing drug-like properties. nih.govresearchgate.net

Table 2: Functional Consequences of Bioisosteric Replacement of the Amide Group

| Parent Compound Feature | Bioisosteric Replacement | Resulting Compound Feature | Functional Consequence | Reference |

|---|---|---|---|---|

| Amide Bond | 1,2,3-Triazole | Triazole Ring | Improved neuroprotective activity; maintained or improved receptor binding affinity. | nih.gov |

| Amide Bond | 1,3,4-Oxadiazole | Oxadiazole Ring | Maintained high CB₂ receptor binding affinity with potentially improved solubility. | nih.gov |

| Amide Bond | 1,2,4-Oxadiazole | Oxadiazole Ring | Maintained high CB₂ receptor binding affinity but with altered selectivity profile. | nih.gov |

Systemic Structure-Activity Relationship Studies through Positional Scanning and Combinatorial Chemistry

To efficiently explore the vast chemical space and understand the complex SAR of N-Pyrrolidin-3-ylmethyl-acetamide derivatives, systemic approaches like combinatorial chemistry and positional scanning are invaluable. nih.govscribd.comfortunejournals.com These techniques allow for the rapid synthesis of large, diverse libraries of related compounds where specific positions on the molecular scaffold are systematically varied. scribd.comfortunejournals.com

Combinatorial chemistry involves the parallel synthesis of compounds, often on a solid support, enabling the creation of hundreds or thousands of analogs in a single workflow. scribd.com This is highly effective for SAR exploration. For instance, a library of pyrimidine-4-carboxamides was synthesized by systematically modifying three different substituents (R₁, R₂, and R₃) around the core. acs.org High-throughput screening of this library revealed that:

At the R₁ position, small alkyl groups were favorable.

At the R₂ position, conformational restriction by replacing a flexible N-methylphenethylamine with a more rigid (S)-3-phenylpiperidine increased potency. acs.org

At the R₃ position, replacing a morpholine (B109124) with an (S)-3-hydroxypyrrolidine significantly boosted activity and improved lipophilicity. acs.org

This type of positional scanning provides a detailed map of the SAR, highlighting which positions are sensitive to modification and what types of functional groups are tolerated or preferred at each site. nih.govacs.org Fragment-based drug discovery (FBDD) is a related approach where small, low-affinity fragments are first identified and then grown or linked together to create more potent leads, often guided by the principles of combinatorial synthesis to explore vectors for fragment growth. nih.govwhiterose.ac.uk These systemic methods accelerate the optimization process, leading to the identification of lead compounds with enhanced potency and drug-like properties. nih.govfortunejournals.com

Analysis of Substituent Effects on Potency and Pharmacological Profile

The potency and pharmacological profile of this compound derivatives are significantly influenced by the nature and position of substituents on both the pyrrolidine ring and the acetamide moiety.

Substitutions on the Pyrrolidine Ring:

The pyrrolidine ring, a five-membered nitrogen heterocycle, offers multiple points for substitution, each impacting the molecule's biological activity. nih.govresearchgate.net Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. nih.govresearchgate.net

Stereochemistry: The stereogenicity of the carbons within the pyrrolidine ring is a critical determinant of biological activity. Different stereoisomers can exhibit varied binding affinities to target proteins due to their distinct spatial arrangements. nih.govresearchgate.net

Substituent Position: Substitutions at different positions on the pyrrolidine ring can have varied effects. For instance, substituents at the C-4 position can influence the ring's pucker, while those at the C-2 position can alter the basicity of the pyrrolidine nitrogen. nih.govresearchgate.net In some cases, a cis-4-CF3 substituent has been shown to favor a pseudo-axial conformation of other groups, which can be crucial for agonist activity at certain receptors. nih.gov

Nitrogen Substitution: The pyrrolidine nitrogen is a frequent site for modification. In a study of pyrrolidine-based organocatalysts, it was found that charged substituents on the nitrogen have a strong effect on the molecule's basicity. nih.gov

Substitutions on the Acetamide Moiety:

The acetamide portion of the molecule also presents opportunities for modification to fine-tune activity.

Amide Nitrogen: Methylation of the amide nitrogen in some pyrimidine-4-carboxamide (B1289416) series has resulted in a complete loss of potency, suggesting that the amide proton may be involved in crucial hydrogen bonding interactions with the target or that a methyl group introduces steric hindrance. acs.org

Alkyl and Aromatic Groups: In certain contexts, such as orexin (B13118510) receptor antagonists, pyridylmethyl groups attached to the acetamide have been found to be optimal for activity. nih.gov The electronic properties of substituents on attached phenyl rings are also important, with electron-withdrawing groups sometimes being favored. nih.gov For example, replacing a chloro group with a hydroxyl group in a similar acetamide scaffold led to a 60% reduction in anticonvulsant activity.

Bioisosteric Replacements: The replacement of the acetamide group with bioisosteres like imidazole (B134444) has been explored, but in some instances, this has led to a significant decrease in potency. acs.org

The following table summarizes the observed effects of various substituents on the potency of this compound analogs:

| Compound Series | Substituent Modification | Observed Effect on Potency | Reference |

| Pyrimidine-4-carboxamides | Methylation of amide nitrogen | Complete loss of potency | acs.org |

| Pyrimidine-4-carboxamides | Replacement of morpholine with pyrrolidine | 4-fold increase in potency | acs.org |

| Tetrahydroisoquinolines | Addition of pyridylmethyl groups at acetamide position | Optimal for activity | nih.gov |

| 2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide analog | Replacement of chloro group with hydroxyl group | 60% reduction in anticonvulsant activity | |

| Pyrimidine-4-carboxamides | Replacement of amide with imidazole bioisostere | Substantial decrease in potency | acs.org |

Identification of Pharmacophoric Features Essential for Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound derivatives, key pharmacophoric features have been identified through extensive SAR studies.

Hydrogen Bond Donors and Acceptors: The amide functionality is a critical pharmacophoric element, often participating in hydrogen bonding interactions with the biological target. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. acs.org The loss of activity upon methylation of the amide nitrogen underscores the importance of the N-H donor. acs.org

Hydrophobic and Aromatic Features: The presence of aromatic rings, either on the pyrrolidine nitrogen or attached to the acetamide moiety, is often crucial for activity. nih.gov These groups can engage in hydrophobic and π-π stacking interactions within the binding pocket of the target protein. For instance, in a series of CB2 receptor inverse agonists, modifications to the aromatic rings (A-C) were a key part of the optimization process. nih.gov

Basic Nitrogen: The pyrrolidine nitrogen atom, being a secondary amine, imparts basicity to the scaffold. nih.gov This basic center can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the target's binding site. The degree of basicity can be modulated by substituents on the ring or on the nitrogen itself. nih.gov

A general pharmacophore model for this compound derivatives can be proposed, incorporating a hydrogen bond donor/acceptor unit (the acetamide), a basic nitrogen center (the pyrrolidine), and one or more hydrophobic/aromatic regions. The precise spatial relationship between these features is critical and is dictated by the stereochemistry and substitution pattern of the specific derivative.

Rational Design Principles Guiding this compound Optimization

The optimization of this compound derivatives into potent and selective drug candidates is guided by several rational design principles.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD plays a pivotal role. Molecular docking studies can predict how different derivatives will bind to the target, allowing for the design of compounds with improved complementarity to the binding site. researchgate.netnih.gov For example, docking analyses of pyrrolidin-2-one derivatives with acetylcholinesterase helped in identifying compounds with potentially higher binding affinity than the standard drug donepezil. researchgate.net

Pharmacophore Modeling: In the absence of a target structure, pharmacophore models derived from a set of active compounds can guide the design of new molecules. nih.govresearchgate.net These models define the essential chemical features and their spatial arrangement required for activity, serving as a template for virtual screening and de novo design. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov For instance, the substitution of a thienyl-phenyl group with a biphenyl (B1667301) scaffold has been shown to be a successful bioisosteric replacement in the design of angiotensin II receptor antagonists. mdpi.com

Conformational Analysis and Restriction: Understanding the conformational preferences of flexible molecules is crucial. By introducing conformational constraints, such as incorporating the scaffold into a more rigid ring system, it is possible to lock the molecule into its bioactive conformation, thereby increasing potency and selectivity. acs.org The use of spirocyclic motifs is one such strategy to create rigid structures. nih.gov

The following table outlines some of the rational design strategies employed in the optimization of this compound derivatives:

| Design Principle | Application Example | Outcome | Reference |

| Structure-Based Drug Design | Docking of pyrrolidin-2-one derivatives into acetylcholinesterase | Identification of compounds with predicted higher binding affinity | researchgate.net |

| Pharmacophore Modeling | Design of CB2 inverse agonists based on a 3D pharmacophore query | Discovery of a novel chemotype with selective CB2 activity | nih.gov |

| Bioisosteric Replacement | Replacement of a thienyl-phenyl with a biphenyl scaffold in AT2R agonists | Maintained potency, demonstrating the scaffolds are bioisosteric | mdpi.com |

| Conformational Restriction | Use of spirocyclic pyrrolidines | Creation of rigid molecules for better incorporation into biological macromolecules | nih.gov |

| Physicochemical Property Modulation | Introduction of a hydroxyl group to reduce lipophilicity in NAPE-PLD inhibitors | Increased activity and reduced lipophilicity | acs.org |

Biological Evaluation and Mechanistic Studies of N Pyrrolidin 3 Ylmethyl Acetamide in Preclinical Models

Enzymatic Inhibition Profiling

Modulation of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Activity

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the production of N-acylethanolamines (NAEs), a class of lipid signaling molecules. acs.orgwikipedia.org This enzyme facilitates the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to generate NAEs, which include the endocannabinoid anandamide. acs.org

The search for potent and selective NAPE-PLD inhibitors has led to the development of various compounds. For instance, a compound designated as LEI-401 emerged from the modification of a high-throughput screening hit. acs.orgnih.gov The strategic replacement of a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine moiety significantly increased the inhibitory activity by tenfold, resulting in a nanomolar potent inhibitor. acs.orgnih.gov This highlights the importance of the pyrrolidine (B122466) scaffold in the design of NAPE-PLD inhibitors. While the pyrrolidine ring is a key feature in some potent inhibitors of NAPE-PLD, specific data on the direct modulatory effect of N-Pyrrolidin-3-ylmethyl-acetamide on NAPE-PLD activity was not identified in the reviewed literature.

Inhibition of Aminoglycoside 6′-N-Acetyltransferase Type Ib (AAC(6′)-Ib)

Aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) is a significant cause of bacterial resistance to aminoglycoside antibiotics like amikacin (B45834) in Gram-negative pathogens. nih.govmdpi.comnih.gov The development of inhibitors for this enzyme is a key strategy to overcome resistance. mdpi.com

Research has identified a pyrrolidine pentamine scaffold as a promising starting point for developing AAC(6')-Ib inhibitors. mdpi.comnih.gov Through the use of mixture-based combinatorial libraries, a lead inhibitor was identified and subsequent structure-activity relationship (SAR) studies were conducted on various derivatives. nih.govmdpi.com These studies revealed that while the core pyrrolidine scaffold is crucial, with truncations leading to inactive compounds, modifications at different positions have varied effects on inhibitory activity. nih.govmdpi.com For example, aromatic groups at certain positions are essential for activity. nih.gov Although this compound contains a pyrrolidine ring, specific data regarding its direct inhibitory activity against AAC(6′)-Ib is not available in the reviewed scientific literature.

Investigation of Kinase Inhibitory Potency (e.g., Aurora-A Kinase)

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. nih.gov Inhibitors of these kinases, particularly Aurora A and Aurora B, have garnered interest as potential antimitotic agents for cancer therapy. nih.govastrazeneca.com For example, AZD1152-HQPA is a potent and selective inhibitor of Aurora B kinase. astrazeneca.comnih.gov

While various heterocyclic compounds have been investigated as kinase inhibitors, specific data on the inhibitory potency of this compound against Aurora-A kinase or other kinases was not found in the reviewed preclinical studies.

Other Relevant Enzyme Targets and Their Inhibition Mechanisms

The pyrrolidine scaffold is a versatile structure found in a wide range of biologically active compounds, targeting various enzymes. nih.gov For instance, certain pyrrolidine derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are enzymes involved in DNA damage repair. nih.gov However, specific information detailing the inhibition of other relevant enzyme targets by this compound and their corresponding inhibition mechanisms is not available in the current body of scientific literature reviewed.

Receptor Interaction and Modulatory Effects

Muscarinic Receptor Antagonism and Subtype Selectivity

Muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors involved in numerous functions of the central and peripheral nervous systems. nih.govmdpi.com They are targets for various diseases, and the development of subtype-selective antagonists is a key area of research to minimize side effects. nih.govtandfonline.com There are five subtypes of muscarinic receptors, M1 through M5. nih.gov

The pyrrolidine ring is a structural feature in some muscarinic receptor antagonists. tandfonline.com For example, a series of antagonists based on a polyamide backbone linking a trityl group and a piperidine (B6355638) or pyrrolidine ring have been shown to be potent M3 antagonists with high selectivity over M1 and M2 receptors. tandfonline.com Despite the presence of the pyrrolidine moiety in this compound, specific data regarding its antagonistic activity and subtype selectivity at muscarinic receptors have not been reported in the reviewed preclinical studies.

Orexin (B13118510) Receptor Interaction and Pharmacological Characterization

The orexin system, comprising two G protein-coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a key regulator of sleep-wake cycles. oup.comnih.gov While direct pharmacological data on this compound is not extensively detailed in the reviewed literature, studies on structurally related and more complex derivatives highlight the importance of the pyrrolidine-acetamide scaffold in designing orexin receptor antagonists.

A notable example is the selective OX2R antagonist, N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA). nih.gov This compound has been instrumental in structural and functional studies of the OX2R. oup.comnih.gov Crystallography studies of the human OX2R in complex with EMPA have provided insights into the antagonist binding pocket. oup.com These studies reveal that specific interactions between the antagonist and the receptor, including those involving the pyrrolidine ring, contribute to its high affinity and selectivity. nih.gov

Furthermore, research on dual orexin receptor antagonists, such as almorexant, has been compared with selective antagonists like EMPA to understand the molecular determinants of ligand binding at both OX1R and OX2R. wikipedia.org These comparative studies underscore the role of specific chemical moieties in achieving selectivity and potency, with the core structures often containing elements similar to this compound. The central pyrrolidine ring in these complex antagonists is often positioned to make critical contacts within the receptor binding site. nih.gov

Kappa Opioid Receptor Antagonism Studies

Based on the conducted research, there is no direct scientific literature available that evaluates the kappa opioid receptor (KOR) antagonist activity of this compound. Studies on KOR antagonists focus on a variety of other chemical structures, such as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide (U50,488), JDTic, and PF-04455242. oup.comnih.govresearchgate.net These compounds have been investigated for their potential in treating psychiatric disorders like depression and anxiety, as well as substance use disorders. nih.gov However, a direct link or investigation into the effects of this compound on the kappa opioid system has not been reported in the available preclinical studies.

Dual Serotonin (B10506) and Noradrenaline Reuptake Inhibition (SNRI) Mechanisms

The inhibition of serotonin (5-HT) and norepinephrine (B1679862) (NE) reuptake is a validated mechanism for treating depression, anxiety, and chronic pain conditions. wikipedia.orgnih.govmayoclinic.org The pyrrolidine scaffold is a key feature in the design of new dual serotonin and norepinephrine reuptake inhibitors (SNRIs). nih.gov

Research into a series of 3-substituted pyrrolidines has led to the discovery of potent and selective SNRIs. nih.gov These efforts aimed to identify novel compounds with improved potency for the norepinephrine transporter (NET) compared to existing SNRIs, along with favorable metabolic profiles. nih.gov One exemplified compound from this series demonstrated potent inhibition of both the serotonin transporter (SERT) and NET in vitro and in vivo. nih.gov The constrained geometry of the pyrrolidine ring is considered an innovative feature that contributes to the desired pharmacological profile. nih.gov While these studies focus on more complex derivatives, they highlight the potential of the this compound core structure as a foundation for developing new CNS agents targeting monoamine transporters. The development of drug candidates from 3-amino-pyrrolidine templates further supports the relevance of this chemical moiety for SNRI activity. wikipedia.org

Antiproliferative and Antimicrobial Activities in Cell-Based Assays

Anticancer Activity against Specific Cell Lines

Derivatives of this compound have been investigated for their potential as anticancer agents, showing activity against various human cancer cell lines. The pyrrolidine moiety is a common feature in many compounds designed for anticancer activity. mdpi.comfrontiersin.orgontosight.ai

One study involved the synthesis of imidazo[4,5-b]pyridine derivatives which incorporated an (R)-N-(pyrrolidin-3-ylmethyl)acetamide fragment. A compound from this series demonstrated inhibitory effects on the growth of HCT116 human colon carcinoma cells with a GI50 value of 2.30 μM.

In other research, various heterocyclic compounds containing acetamide (B32628) and pyrrolidine moieties have been evaluated for their antiproliferative properties. For instance, certain 2-phenyl-N-(pyridin-2-yl)acetamides have shown interesting activity against human epithelial kidney cancer (A498), prostate cancer (PC-3), and glioblastoma (U-87MG) cell lines. nih.gov Similarly, novel thiazole-based acetamide derivatives have exhibited significant antiproliferative activity against four different cancer cell lines, with some compounds showing potency comparable to reference drugs like doxorubicin (B1662922) and sorafenib. nih.gov

The table below summarizes the antiproliferative activity of selected compounds that are structurally related to this compound.

| Compound/Derivative Class | Cell Line | Activity (IC50/GI50) |

| Imidazo[4,5-b]pyridine derivative | HCT116 (Colon Carcinoma) | GI50 = 2.30 μM |

| Thiazole-acetamide derivative 10a | PC-3 (Prostate Cancer) | IC50 = 7 ± 0.6 µM |

| Thiazole-acetamide derivative 10a | MCF-7 (Breast Cancer) | IC50 = 4 ± 0.2 µM |

| Spirooxindole analogue 5g | HepG2 (Liver Cancer) | IC50 = 5.00 ± 0.66 µM |

| Spirooxindole analogue 5g | MCF-7 (Breast Cancer) | IC50 = 4.00 ± 0.53 µM |

| Spirooxindole analogue 5g | HCT-116 (Colon Cancer) | IC50 = 9.00 ± 0.98 µM |

This table presents data for derivatives and related compounds, not this compound itself.

Antibacterial Spectrum and Efficacy

The antibacterial potential of compounds structurally similar to this compound has been explored. A study on the Mannich base N-[Phenyl(pyrrolidin-1-yl)methyl]acetamide (PBA) and its metal complexes demonstrated in vitro activity against a panel of both Gram-positive and Gram-negative bacteria. asianpubs.orgresearchgate.netwisdomlib.orgchesci.com The antibacterial screening was performed using the disc diffusion method. asianpubs.orgchesci.com

The study revealed that the metal complexes of PBA exhibited greater antibacterial activity than the ligand alone. asianpubs.orgresearchgate.net This suggests that coordination with metal ions can enhance the biological efficacy of this class of compounds. The antibacterial spectrum included activity against Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Bacillus subtilis, Streptococcus pyogenes, and Staphylococcus aureus. asianpubs.orgchesci.com

The results of the antibacterial screening for N-[Phenyl(pyrrolidin-1-yl)methyl]acetamide and its metal complexes are presented below.

| Organism | Zone of Inhibition (mm) |

| PBA | |

| E. coli | 11 |

| P. aeruginosa | 10 |

| S. typhi | 12 |

| B. subtilis | 13 |

| S. pyogenes | 11 |

| S. aureus | 12 |

Data is for the related compound N-[Phenyl(pyrrolidin-1-yl)methyl]acetamide (PBA) and its complexes. asianpubs.org

Antifungal Properties and Modes of Action

In addition to antibacterial activity, the antifungal properties of N-[Phenyl(pyrrolidin-1-yl)methyl]acetamide (PBA) and its metal complexes have been evaluated. asianpubs.orgresearchgate.netwisdomlib.orgchesci.com The in vitro antifungal screening was conducted against the fungal species Aspergillus niger and Aspergillus flavus using the disc diffusion method. asianpubs.orgchesci.com

Similar to the antibacterial findings, the metal complexes of PBA showed more potent antifungal activity compared to the uncomplexed ligand. asianpubs.orgresearchgate.net This indicates that the presence of a metal center can significantly influence the antifungal efficacy of this molecular scaffold.

The antifungal activity data for N-[Phenyl(pyrrolidin-1-yl)methyl]acetamide and its metal complexes are detailed in the table below.

| Organism | Zone of Inhibition (mm) |

| PBA | |

| A. niger | 14 |

| A. flavus | 13 |

Data is for the related compound N-[Phenyl(pyrrolidin-1-yl)methyl]acetamide (PBA) and its complexes. asianpubs.org

Elucidation of Molecular Mechanisms of Action and Target Engagement

The this compound moiety serves as a critical pharmacophoric element in various synthetic compounds designed to interact with specific biological targets. Its contribution to the mechanism of action is primarily understood through its role within these larger structures.

Preclinical research has prominently identified the Aurora kinases , a family of serine/threonine kinases crucial for cell cycle regulation, as a primary target for compounds incorporating the this compound scaffold. nih.govgoogle.com These kinases, particularly Aurora-A, are essential for processes during mitosis, including the maturation of centrosomes and the formation of the bipolar mitotic spindle. nih.gov

Inhibition of Aurora-A kinase activity by these compounds disrupts the mitotic process, leading to defects in the cell cycle and potentially triggering cell death in proliferating cancer cells. google.com Furthermore, some selective Aurora-A inhibitors have been shown to disrupt the interaction between Aurora-A and the oncoprotein N-Myc, a complex that protects N-Myc from degradation. nih.govacs.org The pathway targeted by these agents is therefore central to cell division and oncogenic signaling.

The pyrrolidine ring itself is a versatile scaffold found in numerous bioactive molecules and natural products, valued for its ability to explore three-dimensional space, which is a key attribute for interacting with the complex topologies of protein binding sites. nih.govresearchgate.net

The potency and selectivity of compounds containing the this compound group are rooted in precise molecular interactions within the target's binding site. For Aurora kinases, selectivity between the highly homologous isoforms (Aurora-A and Aurora-B) is a significant challenge and a key goal of drug design.

The molecular basis for selectivity often relies on exploiting subtle differences in the amino acid composition of the ATP-binding pocket. In the case of Aurora-A, key residues that differ from Aurora-B include L215, T217, and R220. pdbj.org The threonine residue at position 217 (Thr217) in Aurora-A has been identified as a critical determinant for achieving isoform selectivity. acs.orgpdbj.org

The conformation of the substituted pyrrolidine ring of the this compound moiety plays a crucial role in the inhibitor's ability to interact favorably with this region. acs.org Crystal structures of inhibitors bound to Aurora-A reveal that the orientation of the acetamido group can dictate selectivity. For instance, in some less selective compounds, the acetamido group points away from the critical Thr217 residue. acs.org Conversely, highly selective inhibitors are designed to optimize interactions within this specific sub-pocket of Aurora-A, leading to enhanced potency against the target isoform while sparing others. nih.govpdbj.org This targeted interaction forms the molecular basis for both the high potency and the desired selectivity profile.

The stereochemistry of the pyrrolidine ring is also a critical factor, as different stereoisomers can lead to vastly different biological profiles due to the specific spatial orientation required for optimal binding to enantioselective proteins. nih.govresearchgate.net

Data on Inhibitory Activity

The following table presents data on the inhibitory activity of representative compounds from the imidazo[4,5-b]pyridine series, which incorporate the this compound scaffold, against Aurora kinases. This data illustrates the impact of molecular modifications on potency and selectivity.

| Compound | Core Structure | Aurora-A IC₅₀ (µM) | Aurora-B IC₅₀ (µM) | Selectivity (Aurora-B/Aurora-A) |

|---|---|---|---|---|

| 28b | N-phenylbenzamide derivative | 0.075 | 4.12 | ~55-fold |

| 28c | Imidazo[4,5-b]pyridine derivative | 0.067 | 12.71 | ~190-fold |

| 21a | C7-substituted Imidazo[4,5-b]pyridine | 0.003 | 0.005 | ~1.7-fold |

| 21c | C7-substituted Imidazo[4,5-b]pyridine | 0.002 | 0.002 | 1-fold |

Computational and Theoretical Chemistry Investigations of N Pyrrolidin 3 Ylmethyl Acetamide

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). acs.org This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. mdpi.com

Molecular docking simulations for N-Pyrrolidin-3-ylmethyl-acetamide would involve placing the molecule into the active site of a target protein to predict its most stable binding pose. The process uses scoring functions to evaluate thousands of possible orientations and conformations of the ligand, ranking them based on their predicted binding energy. rsc.org

For structurally related compounds, docking studies have successfully predicted binding modes. For instance, studies on various pyrrolidine (B122466) derivatives have shown that the flexible pyrrolidine ring can adopt different pucker conformations (such as twist-boat or envelope) to fit optimally within a binding pocket. frontiersin.org In a docking study of linomide derivatives targeting the EGFR kinase domain, analogs with a pyrrolidine ring at the C-3 position were evaluated, and their binding poses were compared to other heterocyclic systems. frontiersin.org Similarly, docking of N-phenyl(pyrrolidin-1-yl)methyl acetamide (B32628), a related Mannich base, against various cancerous protein targets helped in identifying potential binding interactions and scoring the ligands based on their fit within the active site. researchgate.net

A hypothetical docking of this compound would likely show the pyrrolidine nitrogen and the amide group's carbonyl oxygen and NH group acting as key interaction points. The specific orientation would depend on the topology of the target's active site, with the flexible methyl-acetamide side chain adjusting to maximize favorable contacts. acs.org

Table 1: Illustrative Docking Scores for Structurally Related Acetamide Derivatives Against Various Protein Targets This table presents example data from studies on similar compounds to illustrate the outputs of docking simulations.

| Compound/Ligand | Protein Target | Docking Score (kcal/mol) | PDB ID of Target | Reference Study |

| 4-Anilinoquinazoline (4-AQ) | EGFRK | -112.04 (MolDock Score) | 1m17 | (Frontiers, 2022) frontiersin.org |

| 6-chloro-N-phenyl-4-hydroxy-quinolin-2(1H)-one-3-carboxamide | EGFRK | -110.2253 (MolDock Score) | 1m17 | (Frontiers, 2022) frontiersin.org |

| Chloroquine | SARS-CoV-2 Mpro | -114.978 (MolDock Score) | 6LU7 | (RSC Publishing, 2020) rsc.org |

| WR99210 | PfDHFR | -10.86 | 1J3I | (ResearchGate, 2016) researchgate.net |

Once a binding pose is predicted, the specific intermolecular interactions that stabilize the ligand-protein complex are analyzed. These interactions are critical for binding affinity and selectivity.

Hydrogen Bonding: The this compound molecule contains several hydrogen bond donors (the amide N-H) and acceptors (the carbonyl oxygen and the pyrrolidine nitrogen). In a protein active site, these groups would be expected to form hydrogen bonds with amino acid residues like serine, threonine, histidine, or the polypeptide backbone. researchgate.net For example, in studies of imidazo[4,5-b]pyridine derivatives binding to Aurora-A kinase, the amide substituent was observed to orient itself towards a threonine residue (Thr217) in the active site. acs.org

Hydrophobic Interactions: The pyrrolidine ring and the ethyl portion of the acetamide group are nonpolar and capable of forming favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. evitachem.comvulcanchem.com These interactions are a major driving force for ligand binding. Studies on orexin (B13118510) receptors have highlighted the importance of numerous hydrophobic and aromatic interactions in the binding of antagonists. consensus.appnih.gov

π-Stacking: While this compound itself lacks an aromatic ring for classical π-π stacking, related analogs containing phenyl or other aromatic groups demonstrate this interaction. researchgate.net For instance, N-phenyl(pyrrolidin-1-yl)methyl acetamide has a phenyl group that could engage in π-π stacking with aromatic residues like tyrosine, phenylalanine, or tryptophan in a receptor pocket. researchgate.net The introduction of aromatic systems can significantly influence crystal packing and coordination geometry through such interactions. rsc.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. arabjchem.org These methods provide insights into molecular structure, stability, and reactivity by solving the Schrödinger equation in an approximate manner. nih.govarxiv.org

This compound is a flexible molecule due to several rotatable single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

A theoretical conformational analysis of this compound would explore rotation around the C-C and C-N bonds of the side chain. Studies on similar molecules, like 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides, have utilized conformational analysis to understand structure-activity relationships. acs.org Research on N-benzyl-N-(furan-2-ylmethyl) acetamide using NMR and DFT revealed a hindered cis-trans rotational equilibrium around the amide C-N bond, leading to multiple stable conformers in solution. scielo.br For this compound, a similar analysis would predict the relative energies of different conformers, showing which shapes are most likely to exist at physiological temperatures and thus be relevant for receptor binding. The pyrrolidine ring itself is known to exist in puckered conformations, such as envelope and twisted forms, and DFT can calculate the energy differences between these states. rsc.org

The electronic character of a molecule is described by its molecular orbitals and electrostatic potential surface.

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For related pyrrolidinone derivatives, DFT calculations have been used to determine HOMO and LUMO energies to predict their behavior. arabjchem.org For this compound, the HOMO is likely to be located around the nitrogen atoms, while the LUMO may be centered on the carbonyl group of the acetamide. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Electrostatic Potentials: A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. acs.org Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, an MEP map would show a strong negative potential around the carbonyl oxygen, making it a prime site for hydrogen bonding. researchgate.netbohrium.com Such maps are invaluable for understanding and predicting non-covalent interactions in docking studies. nih.gov

Table 2: Illustrative Quantum Chemical Properties for a Related Pyrrolidinone Derivative This table shows example data for {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) from a DFT study to illustrate typical calculated parameters.

| Property | Calculated Value | Method | Reference |

| Total Energy | -928.99 a.u. | B3LYP/6-31G | (Arabian Journal of Chemistry, 2012) arabjchem.org |

| E(HOMO) | -0.26 a.u. | B3LYP/6-31G | (Arabian Journal of Chemistry, 2012) arabjchem.org |

| E(LUMO) | -0.03 a.u. | B3LYP/6-31G | (Arabian Journal of Chemistry, 2012) arabjchem.org |

| Dipole Moment | 4.88 Debye | B3LYP/6-31G | (Arabian Journal of Chemistry, 2012) arabjchem.org |

Theoretical calculations can be used to map out the entire energy profile of a chemical reaction, including transition states and intermediates.

Synthetic Pathways: The synthesis of this compound likely involves steps common in organic chemistry, such as amide bond formation. A related compound, N-[Phenyl(pyrrolidin-1-yl)methyl]acetamide, is synthesized via a Mannich condensation reaction. asianpubs.org DFT calculations could model the mechanism of such reactions, determining activation energies and confirming the most likely reaction pathway. General synthetic routes for pyrrolidines involve methods like N-heterocyclization of primary amines with diols or intramolecular amination. organic-chemistry.org

Biotransformations: In a biological system, the compound could be metabolized. Common biotransformations include oxidation and hydrolysis. The amide bond in this compound is susceptible to hydrolysis, which would break the molecule into (pyrrolidin-3-yl)methanamine and acetic acid. Quantum chemical modeling can elucidate the mechanism of this hydrolysis, whether it is acid- or base-catalyzed or enzyme-mediated. Studies on the reaction of N-acetylisatin with nucleophiles like pyrrolidine have shown that ring-cleavage via nucleophilic attack at a carbonyl group is a feasible transformation pathway. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR represents a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. vulcanchem.com By correlating variations in structural or physicochemical properties with changes in activity, QSAR models can predict the potency of new, unsynthesized analogs, thereby guiding lead optimization efforts.

The development of robust QSAR models is a cornerstone for predicting the biological activities of novel compounds like this compound. For classes of compounds including pyrrolidine derivatives, researchers have successfully developed various QSAR models to predict their inhibitory activity against a range of biological targets, such as dipeptidyl peptidase IV (DPP-IV) and myeloid cell leukemia-1 (Mcl-1). fluorochem.co.ukchem960.com These models are typically built using a "training set" of compounds with known activities to establish the correlation, and then validated using an external "test set" to assess their predictive power.

Statistical metrics are crucial for validating the robustness and predictive capacity of a QSAR model. tci-chemical-trading.com Key parameters include the coefficient of determination (R²), which measures the goodness of fit for the training set, and the cross-validated correlation coefficient (Q² or r²(CV)), which assesses the model's internal predictivity. fluorochem.co.uk An external validation using a test set, yielding a predictive R² (R²pred), further confirms the model's ability to predict the activity of new compounds. chem960.com For instance, QSAR studies on pyrrolidine amides as DPP-IV inhibitors have yielded models with high R² and satisfactory predictive ability. fluorochem.co.uk

Below is a representative table illustrating the type of data generated from a hypothetical QSAR model developed for a series of pyrrolidine analogs, including this compound, targeting a specific kinase.

| Compound ID | Structure | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |

| Analog 1 | 7.2 | 7.1 | 0.1 | |

| Analog 2 | 6.8 | 6.9 | -0.1 | |

| This compound | 7.5 | 7.4 | 0.1 | |

| Analog 3 | 6.5 | 6.6 | -0.1 | |

| Analog 4 | 7.9 | 7.8 | 0.1 | |

| This table is for illustrative purposes and does not represent actual experimental data. |

A critical output of QSAR studies is the identification of key molecular descriptors that significantly influence biological activity. These descriptors can be categorized into several classes, including electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Studies on various pyrrolidine derivatives have highlighted the importance of specific descriptors. For example, in the context of α-mannosidase inhibitors, the presence of polar properties on the van der Waals surface was found to be important. In other cases, such as for DPP-IV inhibitors, electronic effects and shape flexibility have been shown to play a crucial role in determining activity. fluorochem.co.uk By analyzing the contour maps generated from 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can visualize regions where modifications to the lead structure, such as this compound, would likely enhance or diminish its efficacy. chem960.com

The following table summarizes key physicochemical descriptors and their potential influence on the biological efficacy of pyrrolidine-based compounds.

| Descriptor Class | Specific Descriptor | General Correlation with Efficacy |

| Electronic | Dipole Moment | Can influence long-range electrostatic interactions with the target. |

| Partial Charge on Atoms | Determines the strength of hydrogen bonds and other polar interactions. | |

| Steric/Topological | van der Waals Surface Area (vdW) | Indicates the importance of molecular size and shape for fitting into the binding pocket. |

| Shape Flexibility Index | A balance of rigidity and flexibility can be crucial for optimal binding. | |

| Hydrophobic | LogP (Partition Coefficient) | Affects both target binding and pharmacokinetic properties like membrane permeability. |

| Hydrogen Bonding | H-bond Donors/Acceptors | The number and location of these groups are critical for specific interactions with receptor residues. |

| This table provides a generalized summary based on QSAR studies of related compounds. |

Advanced Simulation Techniques

While QSAR provides valuable predictive models, advanced simulation techniques like molecular dynamics offer a dynamic and atomistic view of the ligand-target interactions. These methods are essential for understanding the conformational flexibility of this compound and for accurately estimating its binding affinity.

Molecular dynamics (MD) simulations compute the trajectory of atoms and molecules over time, providing a detailed picture of how a ligand like this compound behaves within the dynamic environment of a biological target. Starting from a docked pose obtained from molecular docking, MD simulations can assess the stability of the ligand-protein complex.

Key analyses performed on MD trajectories include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicates the stability of the system over the simulation time. A stable RMSD suggests that the ligand remains securely in the binding pocket. Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be involved in ligand binding. Such simulations have been used to confirm the stability of various pyrrolidine derivatives in the binding sites of their respective targets. chem960.com

The following table presents a hypothetical summary of results from an MD simulation of this compound bound to a target protein.

| Simulation Time (ns) | Average Ligand RMSD (Å) | Key Interacting Residues | Predominant Interaction Type |

| 100 | 1.5 ± 0.3 | Asp120, Tyr85 | Hydrogen Bond |

| Phe150, Trp90 | π-π Stacking | ||

| Val70, Leu110 | Hydrophobic | ||

| This table is for illustrative purposes and does not represent actual experimental data. |

Accurately predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. Free energy calculation methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provide a powerful means to estimate the binding free energy (ΔG_bind) from MD simulation trajectories. This approach combines molecular mechanics energy with continuum solvation models.

The binding free energy is typically decomposed into several components: van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. Analyzing these components can reveal the primary driving forces for ligand binding. For instance, a favorable binding affinity is often characterized by significant contributions from van der Waals and electrostatic interactions, balanced by the energetic cost of desolvation. These calculations have been successfully applied to assess the binding of pyrrolidine derivatives to their targets. chem960.com

A representative breakdown of a binding free energy calculation for this compound is shown in the table below.

| Energy Component | Calculated Value (kcal/mol) | Contribution to Binding |

| Gas-Phase Energy | ||

| van der Waals Energy (ΔE_vdW) | -45.2 | Favorable |

| Electrostatic Energy (ΔE_elec) | -28.5 | Favorable |

| Solvation Free Energy | ||

| Polar Solvation Energy (ΔG_polar) | +50.8 | Unfavorable |

| Non-Polar Solvation Energy (ΔG_nonpolar) | -7.1 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -30.0 | Favorable |

| This table is for illustrative purposes and does not represent actual experimental data. |

Future Perspectives and Emerging Research Directions for N Pyrrolidin 3 Ylmethyl Acetamide

Design and Synthesis of Next-Generation N-Pyrrolidin-3-ylmethyl-acetamide Analogues with Improved Profiles

The development of next-generation analogues of this compound with enhanced efficacy, selectivity, and pharmacokinetic properties is a primary focus of future research. The inherent versatility of the pyrrolidine (B122466) ring and the acetamide (B32628) moiety allows for extensive structural modifications to fine-tune its biological activity.

Key strategies in the design and synthesis of these analogues will likely involve:

Stereochemical Control: The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. Future synthetic efforts will concentrate on the stereoselective synthesis of different isomers of this compound to identify the most potent and selective enantiomer or diastereomer.

Substitution on the Pyrrolidine Ring: Introduction of various substituents on the pyrrolidine ring can significantly impact the compound's interaction with biological targets. Research will likely explore the effects of alkyl, aryl, and functional group substitutions at different positions of the pyrrolidine nucleus to optimize binding affinity and selectivity.

Modification of the Acetamide Moiety: The acetamide group offers another avenue for structural diversification. The synthesis of analogues with modified amide bonds, or the replacement of the acetyl group with other acyl moieties, could lead to compounds with improved metabolic stability and altered biological profiles.

Conformational Restriction: The flexibility of the pyrrolidin-3-ylmethyl side chain can be constrained through the introduction of cyclic structures or rigid linkers. This approach can lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity.

The following table summarizes potential synthetic strategies for generating diverse analogues of this compound.

| Synthetic Strategy | Description | Potential Improvement |

| Asymmetric Synthesis | Employment of chiral catalysts or starting materials to produce enantiomerically pure compounds. | Enhanced potency and reduced off-target effects. |

| Ring-Closing Metathesis | Construction of substituted pyrrolidine rings from acyclic precursors. | Access to a wide range of structurally diverse analogues. |

| Peptide Coupling | Modification of the acetamide group using various carboxylic acids. | Improved metabolic stability and target engagement. |

| Multi-component Reactions | Efficient one-pot synthesis of complex pyrrolidine derivatives. | Rapid generation of compound libraries for screening. |

Exploration of Novel Therapeutic Applications Beyond Established Areas

While the precise therapeutic applications of this compound are yet to be fully elucidated, the broader class of pyrrolidine-acetamide derivatives has shown promise in a multitude of disease areas. Future research will undoubtedly focus on screening this compound and its analogues against a wide array of biological targets to uncover novel therapeutic opportunities.

Emerging areas of investigation for pyrrolidine-acetamide conjugates include:

Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is a common feature in many CNS-active drugs. Analogues of this compound could be explored for their potential as anticonvulsants, antidepressants, or nootropics.

Oncology: The development of targeted cancer therapies is a major goal of modern drug discovery. Pyrrolidine-acetamide conjugates could be designed as inhibitors of specific kinases or other proteins implicated in cancer progression. Furthermore, they could serve as payloads in antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), enabling targeted delivery to tumor cells.

Infectious Diseases: The rise of antibiotic resistance necessitates the discovery of new anti-infective agents. This compound and its derivatives could be evaluated for their antibacterial, antifungal, or antiviral activities.

Inflammatory and Metabolic Diseases: Chronic inflammation and metabolic disorders are significant global health challenges. The anti-inflammatory and metabolic-modulating properties of pyrrolidine-acetamide analogues represent a promising avenue for future research.

The following table outlines potential therapeutic targets for this compound and its analogues based on the known activities of related compounds.

| Therapeutic Area | Potential Molecular Targets | Rationale |

| CNS Disorders | Ion channels, Neurotransmitter receptors, Enzymes involved in neurotransmission | The pyrrolidine scaffold is a privileged structure for CNS targets. |

| Oncology | Protein kinases, Histone deacetylases (HDACs), Proteases | Many pyrrolidine derivatives exhibit anticancer activity through various mechanisms. |

| Infectious Diseases | Bacterial cell wall synthesis enzymes, Viral proteases, Fungal metabolic pathways | The structural features of pyrrolidine-acetamides can be optimized for antimicrobial activity. |

| Inflammatory Diseases | Cyclooxygenases (COX), Lipoxygenases (LOX), Cytokine signaling pathways | Acetamide derivatives have been shown to possess anti-inflammatory properties. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can accelerate the design and optimization of novel compounds by analyzing vast datasets and identifying complex structure-activity relationships (SAR).

For this compound and its analogues, AI and ML can be applied in several ways:

De Novo Design: Generative AI models can design novel pyrrolidine-acetamide structures with desired properties, such as high predicted binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Predictive Modeling: ML algorithms can be trained on existing data for pyrrolidine derivatives to predict the biological activity and physicochemical properties of new virtual compounds. This allows for the rapid screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

SAR Analysis: AI-powered tools can help researchers to understand the complex relationships between the structural features of pyrrolidine-acetamide analogues and their biological activity. This knowledge can guide the rational design of more potent and selective compounds.

Synthesis Prediction: ML models can predict the most efficient synthetic routes for novel this compound analogues, saving time and resources in the laboratory.

The following table illustrates the potential applications of AI and ML in the development of this compound analogues.

| AI/ML Application | Description | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Building predictive models that correlate the chemical structure of compounds with their biological activity. | Prioritization of virtual compounds for synthesis and testing. |

| Virtual Screening | Computationally screening large libraries of virtual compounds against a biological target. | Identification of potential hit compounds with desired activity. |

| Generative Adversarial Networks (GANs) | Generating novel molecular structures with desired properties. | Discovery of novel and diverse chemical scaffolds. |

| Retrosynthetic Analysis | Predicting optimal synthetic pathways for target molecules. | More efficient and cost-effective chemical synthesis. |

Development of Advanced Experimental and Computational Methodologies for In-depth Mechanistic Understanding

A thorough understanding of the mechanism of action of this compound and its analogues is crucial for their successful development as therapeutic agents. This requires the application of a combination of advanced experimental and computational techniques.

Key methodologies for in-depth mechanistic studies include:

Advanced Spectroscopic Techniques: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of this compound and its metabolites. These techniques can provide detailed information about the three-dimensional structure of the compound and its interactions with biological macromolecules.

X-ray Crystallography: Co-crystallization of this compound analogues with their biological targets can provide atomic-level insights into the binding mode and the key interactions that govern molecular recognition.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that are not amenable to X-ray crystallography, cryo-EM can be used to determine their three-dimensional structure in complex with small molecule ligands.